2-(Prop-2-yn-1-yl)isoquinolin-1(2H)-one
Description
Properties
CAS No. |
125030-80-0 |
|---|---|
Molecular Formula |
C12H9NO |
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-prop-2-ynylisoquinolin-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-8-13-9-7-10-5-3-4-6-11(10)12(13)14/h1,3-7,9H,8H2 |
InChI Key |
KOZJGHVVRNSSIZ-UHFFFAOYSA-N |
SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
Canonical SMILES |
C#CCN1C=CC2=CC=CC=C2C1=O |
Synonyms |
1(2H)-Isoquinolinone,2-(2-propynyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- can be achieved through several synthetic routes. One common method involves the use of N-ethoxycarbonyl protected-N-propargylanilines as building blocks. These compounds undergo an intramolecular hydroarylation reaction, catalyzed by gold (I), to form the desired isoquinolinone derivative . The reaction conditions typically involve mild temperatures and the use of an electrophilic source to activate the carbon-carbon triple bond.
Chemical Reactions Analysis
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propargyl position, using reagents like sodium azide or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.
Scientific Research Applications
1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1(2H)-Isoquinolinone, 2-(2-propyn-1-yl)- exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its reactive propargyl group. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Q & A
Basic: What are common synthetic routes to access 2-(Prop-2-yn-1-yl)isoquinolin-1(2H)-one and related derivatives?
Methodological Answer:
The synthesis of isoquinolin-1(2H)-one derivatives often involves transition-metal-catalyzed coupling reactions. Key approaches include:
- Cobalt-Catalyzed Coupling: Reactions of 2-halobenzamides with alkynes under Co catalysis yield substituted isoquinolin-1(2H)-ones. Ligand choice (e.g., phosphine or nitrogen-based ligands) controls regioselectivity and product distribution .
- Mn/Ag Relay Catalysis: Mn(I)-catalyzed C–H activation with allenes enables efficient assembly of prenylated derivatives. This method is effective for substrates with directing groups (e.g., pyridine), but trisubstituted allenes are unreactive .
- Cross-Dehydrogenative Coupling (CDC): Copper-mediated CDC reactions between isoquinoline and aryl halides (e.g., o-bromoanisole) produce N-alkylated derivatives. Competing exchange reactions may occur, affecting yields .
- Oxidation Strategies: Oxidation of acetyl groups at position 3 using SeO₂ generates formyl or keto derivatives, with reported yields up to 80% .
Basic: How are isoquinolin-1(2H)-one derivatives characterized structurally?
Methodological Answer:
Structural elucidation relies on:
- X-ray Crystallography: SHELXL software is widely used for refinement. For example, monoclinic (C2/c) and triclinic (P ) crystal systems have been reported, with unit cell parameters (e.g., ) and hydrogen-bonding networks .
- NMR Spectroscopy: -NMR (400–600 MHz) resolves substituent effects. For instance, 3q (400 MHz) and 3w (600 MHz) show distinct aromatic and alkyne proton shifts .
- Computational Validation: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) confirm relative stability of regioisomers .
Advanced: What mechanistic insights explain ligand-controlled pathways in cobalt-catalyzed synthesis?
Methodological Answer:
In Co-catalyzed reactions, ligand steric and electronic properties dictate reaction pathways:
- Phosphine Ligands: Promote oxidative addition of 2-halobenzamides, favoring C–C bond formation at position 1.
- Nitrogen Ligands: Facilitate alkyne insertion into Co–N bonds, leading to C–H functionalization at position 3.
Kinetic studies and isotopic labeling (e.g., ) can identify rate-determining steps and intermediates .
Advanced: How do structural modifications at position 3 influence biological activity?
Methodological Answer:
- 3-Acyl Derivatives: A 3-acyl substituent induces G2 phase arrest and pyroptosis in breast cancer cells via GSDME activation. Structure-activity relationship (SAR) studies show that electron-withdrawing groups enhance apoptosis .
- Phenyl Substituents: 2-Phenylisoquinolin-1(2H)-one derivatives (e.g., Duvelisib) exhibit PI3K inhibition, critical for anticancer activity. Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions with kinase domains .
Advanced: What computational methods predict stability and reactivity of isoquinolin-1(2H)-one derivatives?
Methodological Answer:
- Thermodynamic Stability: MOPAC PM6 calculations compare enthalpies of regioisomers (e.g., 4b is 6–10 kcal/mol more stable than 5) .
- Reactivity Descriptors: DFT-derived Fukui indices identify nucleophilic/electrophilic sites. For example, position 3 is prone to electrophilic substitution due to high values .
- Molecular Dynamics (MD): Simulates solvent effects on conformation. Polar solvents stabilize intramolecular hydrogen bonds in dihydroisoquinolinones .
Advanced: How are catalytic intermediates characterized in C–H activation reactions?
Methodological Answer:
- In Situ Spectroscopy: Raman and IR spectroscopy monitor Co–alkyne π-complexes during catalysis.
- X-ray Absorption Spectroscopy (XAS): Probes oxidation states of Co centers (e.g., Co(I) vs. Co(III)).
- Isolation of Intermediates: Low-temperature conditions trap metallocyclopropane intermediates, analyzed via X-ray crystallography .
Basic: What analytical techniques resolve contradictions in reaction yield data?
Methodological Answer:
- Reaction Optimization: Design of experiments (DoE) identifies critical factors (e.g., temperature, ligand ratio). For example, CDC reactions with o-bromoanisole yield 25% product, while p-bromoanisole gives 50% due to steric effects .
- HPLC-MS Purity Analysis: Quantifies byproducts (e.g., competing exchange products) to reconcile discrepancies in isolated yields.
Advanced: What strategies improve enantioselectivity in asymmetric synthesis?
Methodological Answer:
- Chiral Ligands: BINAP or Pybox ligands induce asymmetry during Co-catalyzed cyclization.
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures.
- Dynamic Kinetic Resolution (DKR): Combines chiral catalysts with reversible substrate racemization .
Basic: What are the limitations of current synthetic methods for this scaffold?
Methodological Answer:
- Substrate Scope: Trisubstituted allenes and electron-deficient aryl halides show low reactivity in Mn/Ag-catalyzed systems .
- Functional Group Tolerance: Strong oxidizing agents (e.g., SeO₂) may degrade sensitive groups like esters .
- Scale-Up Challenges: High catalyst loadings (5–10 mol% Co) limit industrial applicability .
Advanced: How is pyroptosis induction by 3-acyl derivatives mechanistically validated?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
